N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both sulfonyl and acetamide functional groups, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 2,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 2,4-dimethylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-(m-tolyloxy)acetamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The acetamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((2,4-dimethylphenyl)sulfonyl)-2-(m-tolyloxy)acetamide: can be compared with other sulfonamides such as:
Uniqueness
The unique combination of the sulfonyl and acetamide groups in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-5-4-6-15(10-12)22-11-17(19)18-23(20,21)16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVSDMHSMPAWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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